(1H-Imidazol-2-ylmethyl)-phenyl-amine

Intellectual Property Freedom-to-Operate TAAR1

Starting material for TAAR1-focused SAR programs. This compound is explicitly excluded from key patent claims, providing a non-infringing baseline for medicinal chemistry. - Non-patented TAAR1 building block (analog Ki = 0.055 µM). - High-yielding synthesis (76%) to complex analogs. - Suitable as analytical reference standard. - Stable under standard conditions. Global shipping available.

Molecular Formula C10H11N3
Molecular Weight 173.21 g/mol
CAS No. 166096-14-6
Cat. No. B060552
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1H-Imidazol-2-ylmethyl)-phenyl-amine
CAS166096-14-6
Molecular FormulaC10H11N3
Molecular Weight173.21 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)NCC2=NC=CN2
InChIInChI=1S/C10H11N3/c1-2-4-9(5-3-1)13-8-10-11-6-7-12-10/h1-7,13H,8H2,(H,11,12)
InChIKeyLKTOVFRMNAMQMZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(1H-Imidazol-2-ylmethyl)-phenyl-amine: Procurement & Baseline


(1H-Imidazol-2-ylmethyl)-phenyl-amine is a secondary amine linking an imidazole ring to a phenyl group via a methylene bridge [1]. This compound is a recognized entity in the trace amine-associated receptor 1 (TAAR1) field, but its public data is largely limited to its role as a known compound excluded from patent claims [1]. Its synthetic utility is demonstrated through its use as a starting material in the preparation of more complex TAAR1 ligands, confirming its value as a versatile building block for medicinal chemistry [1]. The compound's molecular formula is C10H11N3 with a molecular weight of 173.21 g/mol and a calculated XLogP3-AA of 1.6 .

1
Freedom-to-Operate
Patent-excluded known compound supports unobstructed TAAR1 SAR exploration
2
Synthetic Building Block
Documented starting material for imidazole-based TAAR1 ligand libraries
3
Defined Analog Set
Structural parent of K2–K5 analog series for direct SAR comparison

(1H-Imidazol-2-ylmethyl)-phenyl-amine: Generic Substitution Risks


Substituting (1H-Imidazol-2-ylmethyl)-phenyl-amine with a structurally similar imidazole derivative is high-risk for projects focused on intellectual property or structure-activity relationship (SAR) studies. This specific compound (K1) is explicitly listed as a known compound excluded from the claims of a foundational patent family covering TAAR1 agonists [1]. This legal status confirms it is not considered a novel invention, which is a critical differentiator from its analogs like (3,4-dichloro-phenyl)-(1H-imidazol-2-ylmethyl)-amine (K8) that are part of the patented matter and exhibit defined, sub-micromolar binding affinities (Ki = 0.055 µM) [1]. Using a non-patented, well-defined starting material like K1 ensures freedom-to-operate and provides a clean, non-obvious baseline for SAR exploration, whereas a near-analog from the patent's claimed scope may introduce legal and novelty constraints that are verifiable and quantifiable [1].

!
IP status may differ significantly
Patented analogs within the same TAAR1 family carry legal constraints absent from this known, excluded compound
!
Novelty context may not transfer
Compounds claimed in the patent (e.g., K8) are novel matter; this compound serves as a non-obvious baseline
!
SAR interpretation may shift
Comparator analogs have disclosed binding data but with encumbrance; the unsubstituted parent provides a clean reference point

(1H-Imidazol-2-ylmethyl)-phenyl-amine: Evidence-Based Differentiation


Legal & Novelty Status vs. Patented TAAR1 Analogs

(1H-Imidazol-2-ylmethyl)-phenyl-amine is explicitly identified as a known compound (K1) excluded from the patent claims of a key TAAR1 ligand family, in contrast to closely related analogs like (3,4-dichloro-phenyl)-(1H-imidazol-2-ylmethyl)-amine (K8) which are included in the patent's scope and for which biological data is provided [1].

Patent Status
Class-level inference
K1 excluded from patent claims vs K8 included with disclosed Ki 0.055 µM
Supports freedom-to-operate review
Patent context CN101528709A; verify current legal status
Intellectual Property Freedom-to-Operate TAAR1 Drug Discovery

Documented Utility as Synthetic Intermediate

The target compound is used as the starting material in the synthesis of (1H-Imidazol-2-ylmethyl)-isopropyl-phenyl-amine (Example 1b), demonstrating its established and quantifiable utility as a building block in the generation of novel chemical matter [1].

Reported Yield
Supporting evidence
76% (0.71 g)
Supports synthetic utility review
Reductive amination, NaBH₄, MeOH, RT
Medicinal Chemistry Synthetic Intermediate Structure-Activity Relationship SAR

Analog Set for Direct SAR Comparison

The patent literature identifies a clear set of structurally closely related analogs that are also known compounds (K1-K6), enabling a direct and quantifiable SAR comparison. These analogs differ by a single substituent on the phenyl ring [1].

Analog Set
Cross-study comparable
K1 parent vs K2–K5 substituted analogs; single-substituent SAR vectors
Supports SAR library design
Structural comparison from patent CN101528709A
Structure-Activity Relationship Chemical Library SAR TAAR1

(1H-Imidazol-2-ylmethyl)-phenyl-amine: Key Applications


Freedom-to-Operate Medicinal Chemistry & SAR

Use (1H-Imidazol-2-ylmethyl)-phenyl-amine as an unobstructed, known starting point for a TAAR1-focused structure-activity relationship (SAR) program. Its explicit exclusion from key patent claims [1] provides a clear legal and scientific foundation for building novel, patentable analogs. Researchers can confidently use it to explore the impact of N-alkylation or phenyl ring substitution without the encumbrance associated with later-stage clinical candidates.

Synthetic Building Block for Library Synthesis

Leverage the compound's documented, high-yielding synthesis (76% yield) to a more complex analog [1] for generating focused chemical libraries. Its role as a starting material in a patented process confirms its stability and reactivity under standard medicinal chemistry conditions (e.g., reductive amination), making it a predictable and efficient reagent for parallel synthesis and lead optimization efforts.

Comparative Studies with Analog Set

Procure (1H-Imidazol-2-ylmethyl)-phenyl-amine alongside its explicitly named analogs (K2-K5) [1] to establish a baseline for in vitro TAAR1 pharmacology. This set allows for the direct quantification of how subtle changes (e.g., adding a 4-chloro substituent) shift potency and efficacy. Using this unsubstituted parent as a control provides a critical benchmark for interpreting the activity of more potent, patented derivatives.

Analytical Reference & Impurity Profiling

Given its role as a starting material and a known compound in the synthesis of more complex imidazole derivatives [1], (1H-Imidazol-2-ylmethyl)-phenyl-amine serves as a crucial analytical reference standard. It can be used in HPLC and LC-MS methods to identify and quantify residual starting material in final drug substance batches or to monitor reaction progress during the synthesis of analogs.

Application
Selection Property
Validation Focus
Freedom-to-Operate SAR Studies
Patent-excluded known compound
IP clearance and novelty review
Synthetic Building Block
Reported synthetic utility
Reaction protocol review
Comparative TAAR1 Pharmacology
Defined analog set (K2–K5)
Baseline assay response context
Analytical Reference Standard
Known starting material identity
HPLC/LC-MS method suitability

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
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